Merimepodib Merimepodib Merimepodib (VX-497) is a novel noncompetitive inhibitor of IMPDH. Merimepodib is orally bioavailable and inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM.
Merimepodib is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with merimepodib reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.
Brand Name: Vulcanchem
CAS No.: 198821-22-6
VCID: VC0535009
InChI: InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1
SMILES: COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
Molecular Formula: C23H24N4O6
Molecular Weight: 452.5 g/mol

Merimepodib

CAS No.: 198821-22-6

Inhibitors

VCID: VC0535009

Molecular Formula: C23H24N4O6

Molecular Weight: 452.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Merimepodib - 198821-22-6

Description Merimepodib (VX-497) is a novel noncompetitive inhibitor of IMPDH. Merimepodib is orally bioavailable and inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM.
Merimepodib is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with merimepodib reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.
CAS No. 198821-22-6
Product Name Merimepodib
Molecular Formula C23H24N4O6
Molecular Weight 452.5 g/mol
IUPAC Name [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate
Standard InChI InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1
Standard InChIKey JBPUGFODGPKTDW-SFHVURJKSA-N
Isomeric SMILES COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4
SMILES COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
Canonical SMILES COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
Appearance white solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Merimepodib
N-3-(3-(3-methoxy-4-oxazol-5-ylphenyl)ureido)benzylcarbamic acid tetrahydrofuran-3-yl ester
VX 497
VX-497
Reference 1: McHutchison JG, Shiffman ML, Cheung RC, Gordon SC, Wright TL, Pottage JC Jr, McNair L, Ette E, Moseley S, Alam J. A randomized, double-blind, placebo-controlled dose-escalation trial of merimepodib (VX-497) and interferon-alpha in previously untreated patients with chronic hepatitis C. Antivir Ther. 2005;10(5):635-43. PubMed PMID: 16152757.
2: Decker CJ, Heiser AD, Chaturvedi PR, Faust TJ, Ku G, Moseley S, Nimmesgern E. The novel IMPDH inhibitor VX-497 prolongs skin graft survival and improves graft versus host disease in mice. Drugs Exp Clin Res. 2001;27(3):89-95. PubMed PMID: 11447770.
3: Phase II clinical trial of VX-497 for HCV infection begins. AIDS Patient Care STDS. 1998 Dec;12(12):944. PubMed PMID: 11362074.
4: Jain J, Almquist SJ, Shlyakhter D, Harding MW. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent. J Pharm Sci. 2001 May;90(5):625-37. PubMed PMID: 11288107.
5: Markland W, McQuaid TJ, Jain J, Kwong AD. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon. Antimicrob Agents Chemother. 2000 Apr;44(4):859-66. PubMed PMID: 10722482; PubMed Central PMCID: PMC89783.
PubChem Compound 153241
Last Modified Aug 15 2023

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